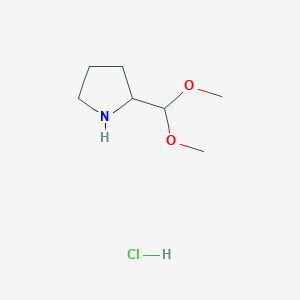

2-(Dimethoxymethyl)pyrrolidine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(dimethoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)6-4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRQJVNUZZHFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Dimethoxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. Pyrrolidine compounds are known for their versatility in drug discovery, often serving as scaffolds for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 178.66 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring substituted with dimethoxymethyl groups, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 187 μg/ml |

| Klebsiella pneumoniae | 220 μg/ml |

| Staphylococcus aureus | >1000 μg/ml |

| Aspergillus niger | 1 μg/ml |

These findings suggest that this compound may possess comparable antimicrobial activity, particularly against opportunistic pathogens .

Anti-inflammatory Activity

Pyrrolidine derivatives are also recognized for their anti-inflammatory effects. Compounds structurally similar to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For example, certain derivatives have shown IC50 values as low as 0.04 μmol against COX-2, indicating potent anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural modifications. In the case of this compound:

- Substituents : The presence of methoxy groups can enhance solubility and bioavailability.

- Ring Modifications : Variations in the pyrrolidine ring can lead to different pharmacological profiles, affecting target selectivity and potency.

Research has indicated that electron-withdrawing groups on aromatic rings adjacent to the pyrrolidine structure can enhance antimicrobial activity .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study involving a series of pyrrolidine derivatives found that modifications at specific positions on the ring significantly influenced their antibacterial properties. The most effective compounds exhibited MIC values comparable to established antibiotics .

- Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory effects of pyrrolidine derivatives in animal models, demonstrating reduced paw edema and inflammatory markers in treated groups compared to controls .

- Cancer Research : Preliminary studies have explored the anticancer potential of pyrrolidine derivatives, with some compounds showing promising results against cancer cell lines such as MCF-7 and HeLa .

Aplicaciones Científicas De Investigación

Organic Synthesis

- Intermediate in Synthesis : This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

- Building Block for Complex Molecules : Its unique structure allows it to be a building block for more complex molecules, enhancing synthetic pathways in organic chemistry .

Medicinal Chemistry

- Drug Development : The pyrrolidine scaffold is widely recognized for its utility in drug discovery, with numerous derivatives showing promising biological activities. Research indicates that compounds containing the pyrrolidine moiety exhibit various pharmacological effects, including antimicrobial and anticancer properties .

- Therapeutic Potential : Studies have demonstrated that derivatives of 2-(dimethoxymethyl)pyrrolidine hydrochloride can modulate specific biological targets, making them candidates for further investigation in therapeutic contexts .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

- Potential Anticancer Activity : The structural features of this compound may contribute to its potential as an anticancer agent, as it can interact with cellular targets involved in cancer progression .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of pyrrolidine derivatives found that certain modifications to the pyrrolidine ring significantly enhanced antibacterial activity against Gram-positive bacteria. The incorporation of functional groups such as methoxy groups was crucial for this enhancement .

Case Study 2: Drug Development

In drug discovery research, this compound was evaluated as a scaffold for developing selective serotonin receptor modulators. The findings indicated that variations in substituents on the pyrrolidine ring influenced receptor binding affinities and selectivity profiles, highlighting its potential in developing treatments for psychiatric disorders .

Data Table: Comparison of Pyrrolidine Derivatives

Comparación Con Compuestos Similares

Structural Analogues of Pyrrolidine Hydrochloride Derivatives

The following table summarizes critical differences between 2-(dimethoxymethyl)pyrrolidine hydrochloride and structurally related compounds:

Key Comparative Findings

Steric and Electronic Effects

- 2-Methylpyrrolidine HCl (220) : The methyl group at the 2-position introduces steric hindrance but eliminates Bronsted basicity compared to proline methyl ester derivatives. This reduces catalytic efficiency in Diels-Alder reactions but simplifies reaction conditions .

Solubility and Stability

- Hydrochloride Salts : All compounds listed exhibit improved water solubility and stability compared to their free base forms. For example, prolintane HCl (253.8 g/mol) is a stable, water-soluble powder , while 2-[[(2,6-dichlorophenyl)methoxy]methyl]pyrrolidine HCl (304.6 g/mol) benefits from salt formation for pharmaceutical formulation .

Métodos De Preparación

Ni-Catalyzed Asymmetric Conjugate Addition and Intramolecular Reductive Amination

- Step 1: Synthesis of Nitroalkene Intermediate

- Nitroalkene is prepared via Henry reaction between pyridylaldehyde and nitromethane, followed by dehydration.

- Step 2: Coupling with α-Ketoester

- Nitroalkene undergoes Ni-catalyzed asymmetric conjugate addition with α-ketoester to afford δ-nitro keto compound.

- Step 3: Pyrrolidine Ring Formation

- Under hydrogenation with Raney Ni at high pressure (~900 psi), the nitro group is reduced, followed by intramolecular condensation (reductive amination) to form the pyrrolidine ring.

- Step 4: Epimerization and Functional Group Transformations

- Epimerization at the C-2 position is achieved via active ester formation and treatment with sodium acetate in acetic anhydride.

- Final deprotection and hydrolysis steps yield the target compound or its derivatives.

This method achieves high stereoselectivity and yields, suitable for gram-scale synthesis.

Alkylation Using Dimethoxymethyl Derivatives

- General Procedure:

- Ortho-bromo acetal derivatives (such as 2-(dimethoxymethyl)pyridine derivatives) can be alkylated under anhydrous conditions using n-butyllithium at low temperatures (-78 °C) to introduce the dimethoxymethyl moiety.

- Subsequent workup and purification yield the dimethoxymethyl-substituted pyrrolidine intermediates.

This method is useful for introducing the dimethoxymethyl group with control over substitution patterns.

Conversion to Hydrochloride Salt

- The free base 2-(dimethoxymethyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid or HBr in acetic acid.

- This step improves compound stability and facilitates isolation as a solid salt.

Example Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Henry Reaction + Dehydration | Pyridylaldehyde + nitromethane | Nitroalkene intermediate | High | Precursor to δ-nitro keto compound |

| 2 | Ni-Catalyzed Asymmetric Addition | Ni catalyst, α-ketoester | δ-Nitro keto compound | High | Stereoselective coupling |

| 3 | Reductive Amination (Hydrogenation) | Raney Ni, H2 (900 psi), reflux | Pyrrolidine ring compound | High | Intramolecular cyclization |

| 4 | Epimerization | NaOAc, Ac2O | Epimerized pyrrolidine derivative | Quantitative | Via activated ester intermediate |

| 5 | Salt Formation | HBr in acetic acid | This compound | High | Stable hydrochloride salt |

Research Findings and Analysis

- The Ni-catalyzed asymmetric conjugate addition followed by intramolecular reductive amination is a robust method for constructing the pyrrolidine ring with high stereoselectivity and yield, as demonstrated in the total synthesis of acromelic acids, which share structural features with 2-(Dimethoxymethyl)pyrrolidine derivatives.

- Epimerization via active ester intermediates allows for stereochemical control at key positions, crucial for obtaining the desired isomer of the pyrrolidine compound.

- The introduction of the dimethoxymethyl group is efficiently achieved through acetal formation or alkylation of pyridine derivatives under controlled conditions.

- Conversion to the hydrochloride salt enhances compound stability and facilitates handling and storage, a common practice in pyrrolidine derivative preparations.

Additional Notes

- The use of Raney Ni under high-pressure hydrogenation is critical for simultaneous nitro reduction and ring closure.

- Alkylation reactions involving dimethoxymethyl groups require strict anhydrous and inert atmosphere conditions to prevent side reactions.

- The synthetic routes are scalable and have been applied to gram-scale preparations, supporting their utility in research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethoxymethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a pyrrolidine precursor with a dimethoxymethyl group can react with hydrochloric acid under controlled conditions. Use polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to enhance reaction efficiency. Monitor progress via TLC or HPLC .

- Data Interpretation : Optimize stoichiometry by varying equivalents of the chloromethylating agent (e.g., chloromethyl methyl ether) and track yield using mass spectrometry or NMR to confirm structural integrity .

Q. How should researchers characterize the purity and stability of this compound?

- Methodology :

- Purity : Use pharmacopeial tests such as sulfated ash analysis (≤1.0 mg/g), loss on drying (≤5.0 mg/g at 105°C), and heavy metal screening (≤20 µg/g via ICP-MS) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the dimethoxymethyl group .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- NMR : Analyze and spectra to confirm the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH) and dimethoxymethyl moiety (δ 3.2–3.4 ppm for O–CH).

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak at m/z 194.1 (free base) and adducts (e.g., [M+Cl]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound?

- Methodology :

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Template_relevance models) to compare routes from databases like Reaxys. Prioritize one-step pathways with >80% predicted plausibility .

- Byproduct Identification : Employ LC-MS/MS to detect intermediates (e.g., over-alkylated pyrrolidine derivatives) and optimize reaction quenching .

Q. What catalytic systems enhance enantioselective synthesis of the pyrrolidine core?

- Methodology :

- Chiral Catalysts : Test (R)-BINAP/Pd complexes for asymmetric hydrogenation of prochiral enamines. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide columns .

- Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to isolate (S)- or (R)-isomers. Report turnover frequency (TOF) and selectivity factors .

Q. How do structural modifications (e.g., substituent position) affect the compound’s reactivity in downstream applications?

- Methodology :

- DFT Calculations : Compare activation energies for nucleophilic attacks at C2 vs. C5 positions of the pyrrolidine ring using Gaussian 16. Validate with kinetic studies (Arrhenius plots) .

- SAR Studies : Synthesize analogs (e.g., 2-(diethoxymethyl)pyrrolidine) and assess bioactivity in receptor-binding assays. Use ANOVA to identify statistically significant trends .

Q. What strategies mitigate genotoxic impurities during large-scale synthesis?

- Methodology :

- Impurity Profiling : Use LC-TOF to detect alkyl chlorides or residual amines. Set thresholds per ICH Q3A guidelines (≤1.5 mg/day for Class 2 impurities) .

- Purification : Optimize recrystallization using ethanol/water (3:1 v/v) or employ scavenger resins (e.g., QuadraPure™) to trap reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.